![molecular formula C15H14ClNO2S2 B2811455 (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034897-02-2](/img/structure/B2811455.png)
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have been studied for their potential as anticancer agents . They are known to induce mitotic arrest and apoptosis, and have shown efficacy in clinical studies .
Synthesis Analysis
The synthesis of pyridine derivatives involves various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of pyridine is similar to benzene, with one methine group replaced by a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .Chemical Reactions Analysis
Bimolecular nucleophilic substitution (S N 2) is a fundamental reaction that has been widely studied . In this study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .Physical and Chemical Properties Analysis
Pyridine is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It has a boiling point of 388.5 ± 0.6 K . Unlike benzene, pyridine is miscible with water in all proportions at ambient temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis and Green Metric Evaluation
The compound of interest is related to the synthesis of intermediates for gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases. For example, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related intermediate, demonstrates an environmentally friendly approach with lower waste generation. This method includes steps like N-oxidation and one-pot synthesis leading to efficient production and green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydrothieno pyridines, such as the study of molecular conformations and hydrogen bonding, highlights the structural characteristics crucial for understanding their biological activity. These compounds exhibit distinct molecular conformations and are linked through various hydrogen bonds, contributing to their chemical properties and potential applications in drug design (Sagar et al., 2017).
Biological Activity of Substituted Tetrahydrothieno Pyridines
The review on substituted tetrahydrothieno pyridines consolidates their importance in pharmaceutical sciences. These derivatives are synthesized and evaluated for a range of biological activities, with some showing potent effects that could lead to new drug developments. The tetrahydrothieno[3,2-c]pyridine core is highlighted as a significant scaffold in drug intermediates (Sangshetti et al., 2014).
Domino Reaction Synthesis
A study on the domino reactions of 1-aryl-substituted tetrahydrothieno[3,2-c]pyridines with activated alkynes presents a novel synthesis approach. This reaction provides good yields of tetrahydrothieno[2,3-d]azocines, demonstrating the compound's versatility in chemical synthesis and its potential for generating structurally complex derivatives (Voskressensky et al., 2014).
Safety and Hazards
Pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Proper safety measures should be taken when handling pyridine, including wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S2/c16-15-10-13-11-17(8-6-14(13)20-15)21(18,19)9-7-12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXFZUCTLYEQC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
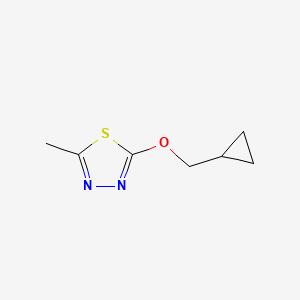
![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)
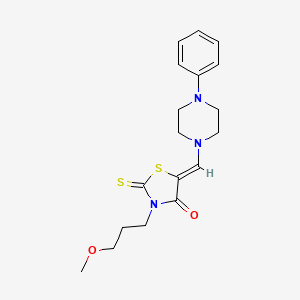
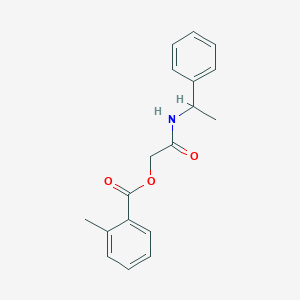
![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)
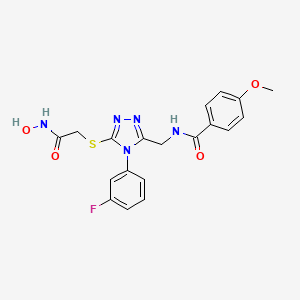

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)
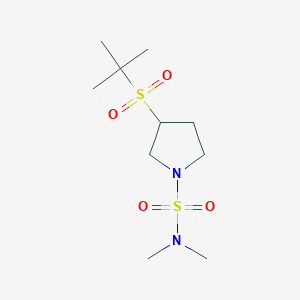
![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)
